molecular formula C3HBrClNO3S B12972963 5-Bromoisoxazole-3-sulfonyl chloride

5-Bromoisoxazole-3-sulfonyl chloride

Cat. No.: B12972963
M. Wt: 246.47 g/mol
InChI Key: LAAZUAVFVXZMHD-UHFFFAOYSA-N
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Description

5-Bromoisoxazole-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a brominated isoxazole core (a five-membered ring containing oxygen and nitrogen) and a sulfonyl chloride (-SO₂Cl) group at the 3-position. This compound is primarily utilized as a sulfonating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules. Its reactivity stems from the electrophilic sulfur center in the sulfonyl chloride moiety, which participates in nucleophilic substitution reactions. The bromine atom at the 5-position may enhance electron-withdrawing effects, influencing both reactivity and stability .

Properties

Molecular Formula

C3HBrClNO3S

Molecular Weight

246.47 g/mol

IUPAC Name

5-bromo-1,2-oxazole-3-sulfonyl chloride

InChI

InChI=1S/C3HBrClNO3S/c4-2-1-3(6-9-2)10(5,7)8/h1H

InChI Key

LAAZUAVFVXZMHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1S(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoxazole-3-sulfonyl chloride typically involves the halogenation of isoxazole derivatives. . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of 5-Bromoisoxazole-3-sulfonyl chloride may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to produce the compound in bulk. The use of continuous flow reactors and advanced purification techniques ensures the high purity and consistency required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisoxazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Copper(I) or ruthenium(II) catalysts for cycloaddition reactions

    Solvents: Organic solvents such as dichloromethane, acetonitrile

Major Products:

    Sulfonamide Derivatives: Formed through substitution reactions with amines

    Isoxazole Conjugates: Resulting from cycloaddition reactions with alkynes

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Heterocyclic Compounds

  • 5-Bromoisoxazole-3-sulfonyl chloride is utilized as a building block in the synthesis of various heterocyclic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex structures.

2. Coupling Reactions

  • The compound can be employed in coupling reactions to create diverse molecular architectures. For example, it can react with amines to form sulfonamides, which are important intermediates in pharmaceutical chemistry.

Medicinal Chemistry Applications

1. Antimicrobial Activity

  • Research has indicated that derivatives of 5-bromoisoxazole-3-sulfonyl chloride exhibit antimicrobial properties. Studies have demonstrated that these derivatives can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antibiotics.

2. Cancer Therapy

  • The compound has been investigated for its role as an anti-cancer agent. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology. For instance, compounds derived from 5-bromoisoxazole-3-sulfonyl chloride have been tested against various cancer cell lines with promising results .

Biological Research Applications

1. Protein Modification

  • 5-Bromoisoxazole-3-sulfonyl chloride can modify proteins through covalent bonding, which is essential for studying protein function and structure. This modification is particularly useful in understanding enzyme mechanisms and interactions within biological pathways.

2. Targeting Enzymatic Activity

  • The compound has been used to explore its effects on specific enzymes involved in disease pathways. For example, studies have shown that it can selectively inhibit certain enzymes, providing insights into potential therapeutic targets for diseases like cancer and infectious diseases .

Table 1: Summary of Applications

Application Area Details
Organic SynthesisBuilding block for heterocycles; coupling reactions with amines
Medicinal ChemistryAntimicrobial activity; potential anti-cancer properties
Biological ResearchProtein modification; enzyme inhibition studies
Study Findings
Study on Antimicrobial ActivityDerivatives showed significant inhibition against bacterial strains
Cancer Cell Apoptosis InductionInduced apoptosis in multiple cancer cell lines (e.g., HCT-116)
Enzyme InhibitionSelective inhibition of target enzymes linked to disease pathways

Mechanism of Action

The mechanism of action of 5-Bromoisoxazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of bioactive molecules and other functionalized compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-bromoisoxazole-3-sulfonyl chloride with three structurally related compounds identified in the evidence:

Compound Core Structure Functional Groups Key Features
5-Bromoisoxazole-3-sulfonyl chloride Isoxazole -SO₂Cl, -Br High reactivity due to sulfonyl chloride; bromine enhances electrophilicity .
5-Bromo-3-phenylisoxazole Isoxazole -Br, -Ph (phenyl) Brominated isoxazole with aromatic substituent; lacks sulfonyl chloride reactivity .
5-Bromo-3-methylisoxazole Isoxazole -Br, -CH₃ Methyl-substituted bromoisoxazole; simpler structure with limited applications .
4-[(Methylsulfonyl)amino]benzenesulfonyl chloride Benzene -SO₂Cl, -NHSO₂CH₃ Aromatic sulfonyl chloride with methylsulfonamide group; distinct electronic effects .

Research Findings and Limitations

The provided evidence lacks direct experimental data on 5-bromoisoxazole-3-sulfonyl chloride. However, insights can be inferred from related compounds:

  • Spectroscopic Trends : IR and NMR data for a triazole-thione derivative () suggest that bromine and sulfur-containing groups influence absorption bands (e.g., C-Br at ~533 cm⁻¹ and C=S at ~1248 cm⁻¹). Similar effects may apply to the sulfonyl chloride .
  • Synthetic Utility : Brominated isoxazoles are intermediates in bioactive molecule synthesis. The addition of a sulfonyl chloride group expands their utility toward creating sulfonamides, which are prevalent in antimicrobial and antiviral agents .

Biological Activity

5-Bromoisoxazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

5-Bromoisoxazole-3-sulfonyl chloride is characterized by its sulfonyl chloride group, which is highly electrophilic. This property enables it to undergo various chemical reactions, particularly with nucleophiles. Key reactions include:

  • Substitution Reactions : The sulfonyl chloride can be substituted with amines, alcohols, and thiols, resulting in the formation of sulfonamide, sulfonate esters, and sulfonothioate derivatives.
  • Cycloaddition Reactions : The compound can participate in [3+2] cycloaddition reactions with dipolarophiles such as alkynes, leading to the synthesis of isoxazole-linked conjugates.

These reactions are crucial for generating bioactive derivatives that can exhibit various pharmacological effects.

The biological activity of 5-Bromoisoxazole-3-sulfonyl chloride is primarily attributed to its ability to form stable complexes with biological targets. Its mechanism involves:

  • Nucleophilic Attack : The electrophilic nature of the sulfonyl chloride facilitates nucleophilic attack by biological molecules, leading to the formation of active metabolites.
  • Enzyme Inhibition : Compounds derived from 5-Bromoisoxazole-3-sulfonyl chloride have been studied for their potential as enzyme inhibitors, particularly in pathways related to inflammation and cancer .

Biological Activities

Research has demonstrated that derivatives of 5-Bromoisoxazole-3-sulfonyl chloride exhibit a range of biological activities:

  • Anticancer Activity : Several studies have shown that isoxazole derivatives possess anticancer properties. For instance, compounds synthesized from 5-Bromoisoxazole-3-sulfonyl chloride have demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 and HeLa, with IC50 values in the low nanomolar range .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
  • Antimicrobial Properties : Some studies suggest that derivatives may also exhibit antimicrobial activity, although this area requires further exploration to establish efficacy and mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibitory effects on MDA-MB-231 cell line
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialPotential activity against various pathogens

Case Study: Anticancer Activity

A study investigated the anticancer efficacy of a derivative synthesized from 5-Bromoisoxazole-3-sulfonyl chloride. The compound exhibited a remarkable ability to arrest the cell cycle in the G2/M phase at concentrations as low as 1 μM, comparable to known chemotherapeutics like Combretastatin A4. This suggests that modifications to the isoxazole structure can enhance its therapeutic potential against cancer .

Case Study: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, derivatives were shown to interact with specific amino acids within the active site of COX enzymes. These interactions were crucial for inhibiting enzyme activity and reducing inflammatory mediators like TNF-α and PGE-2 .

Q & A

Q. What safety protocols are critical for handling 5-Bromoisoxazole-3-sulfonyl chloride in laboratory settings?

  • Methodological Answer : Handling sulfonyl chlorides requires stringent safety measures due to their corrosive and reactive nature. Key protocols include:
  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile or neoprene), tightly sealed goggles, and protective lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during reactions involving elevated temperatures .
  • First Aid : Immediate washing with water for skin contact and artificial respiration if inhaled, followed by medical consultation .
  • Storage : Keep in a cool, dry, well-ventilated area away from incompatible substances (e.g., bases, amines) .

Q. What spectroscopic methods are used to characterize 5-Bromoisoxazole-3-sulfonyl chloride?

  • Methodological Answer : Structural confirmation relies on a combination of techniques:
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl chloride S=O stretching ~1370–1200 cm⁻¹, C-Br ~600–500 cm⁻¹) .
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (isoxazole ring) and bromine-induced deshielding effects. For example, in similar brominated heterocycles, aromatic protons appear at δ 6.99–8.00 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., EI-MS for M+1 peaks) and fragmentation patterns .

Q. How is 5-Bromoisoxazole-3-sulfonyl chloride synthesized, and what purification strategies are effective?

  • Methodological Answer : While specific synthesis routes are not detailed in the provided evidence, general approaches for sulfonyl chlorides include:
  • Sulfonation : Reacting isoxazole derivatives with chlorosulfonic acid.
  • Purification : Recrystallization (e.g., using dry dichloromethane/hexane) or column chromatography (silica gel, non-polar eluents) to isolate pure product.
  • Quality Control : Validate purity via HPLC or TLC, referencing retention factors (Rf) against standards.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 5-Bromoisoxazole-3-sulfonyl chloride across solvent systems?

  • Methodological Answer : Contradictory reactivity may arise from solvent polarity, moisture content, or competing side reactions. Mitigation strategies include:
  • Systematic Solvent Screening : Test reactivity in anhydrous vs. protic solvents (e.g., DMF vs. THF) under inert atmospheres.
  • Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FT-IR, UV-Vis) to identify intermediates .
  • Statistical Validation : Apply longitudinal analysis (e.g., cross-lagged structural equation modeling) to isolate confounding variables, as demonstrated in studies analyzing time-dependent behavioral data .

Q. What mechanistic role does the bromine substituent play in the thermal stability of 5-Bromoisoxazole-3-sulfonyl chloride?

  • Methodological Answer : Bromine’s electron-withdrawing effects can alter thermal decomposition pathways:
  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating to identify degradation thresholds.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict bond dissociation energies (BDEs) for C-Br and S-Cl bonds.
  • Comparative Studies : Benchmark against non-brominated analogs (e.g., isoxazole-3-sulfonyl chloride) to isolate bromine’s impact .

Q. How does 5-Bromoisoxazole-3-sulfonyl chloride’s stability vary under acidic vs. basic conditions, and how can degradation products be identified?

  • Methodological Answer : Stability studies should include:
  • pH-Dependent Kinetics : Monitor hydrolysis rates in buffered solutions (pH 1–14) using LC-MS to track degradation.
  • Product Identification : NMR and high-resolution MS to characterize byproducts (e.g., sulfonic acids from hydrolysis).
  • Resource Conservation : Apply Conservation of Resources (COR) theory principles to design experiments that minimize reagent waste, analogous to managing effort exertion in longitudinal behavioral studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for sulfonylation reactions using 5-Bromoisoxazole-3-sulfonyl chloride?

  • Methodological Answer : Conflicting yields may stem from subtle experimental variables:
  • Replication : Repeat reactions under identical conditions (temperature, stoichiometry, solvent purity) .
  • Effort Exertion Mediation : Analyze whether extended reaction times or excess reagent use (analogous to "effort exertion" in behavioral studies) mediate yield improvements or side reactions .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, using bootstrapping or sensitivity analyses to quantify uncertainty .

Experimental Design

Q. What strategies optimize the use of 5-Bromoisoxazole-3-sulfonyl chloride in multistep syntheses while minimizing decomposition?

  • Methodological Answer :
  • Modular Design : Prioritize steps where the compound is introduced late-stage to reduce exposure to harsh conditions.
  • Stability Profiling : Pre-screen solvents and temperatures for compatibility using accelerated stability testing.
  • Resource Allocation : Balance experimental rigor with efficiency, as advocated in longitudinal studies managing data collection across timepoints .

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